5-Chloro-2,4-difluoro-6-methoxypyrimidine

Medicinal Chemistry ADME Physicochemical Properties

Procure 5-Chloro-2,4-difluoro-6-methoxypyrimidine (CAS 27265-89-0) to access a unique, tunable reactivity profile unattainable with common dichloro- or trifluoro-pyrimidine analogs. Its 5-Cl substituent enables characteristic cine-substitution pathways, while the 2,4-difluoro pattern directs regioselective SNAr predominantly to C4, minimizing regioisomer mixtures that complicate purification. With an ACD/LogP of 2.03, this electron-deficient scaffold enhances lipophilicity for CNS and oral drug programs. Essential for rapid analog synthesis and high-throughput experimentation, it provides a predictable, stepwise derivatization strategy for building polysubstituted pyrimidine libraries.

Molecular Formula C5H3ClF2N2O
Molecular Weight 180.54 g/mol
CAS No. 27265-89-0
Cat. No. B1367567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,4-difluoro-6-methoxypyrimidine
CAS27265-89-0
Molecular FormulaC5H3ClF2N2O
Molecular Weight180.54 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC(=N1)F)F)Cl
InChIInChI=1S/C5H3ClF2N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3
InChIKeyZTHGWCOMBBTXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,4-difluoro-6-methoxypyrimidine (CAS 27265-89-0) – A Multi‑Halogenated Pyrimidine Scaffold for Regioselective Derivatization


5-Chloro-2,4-difluoro-6-methoxypyrimidine is a tri‑substituted, electron‑deficient heteroaromatic scaffold characterized by the presence of three distinct halogens (Cl at C5; F at C2 and C4) and an electron‑donating methoxy group at C6 . The strategic placement of these substituents creates a unique reactivity profile that is central to its utility in medicinal chemistry and agrochemical research. Specifically, the 5‑chloro substituent introduces a site that is capable of undergoing cine‑substitution pathways under specific nucleophilic conditions, while the 2,4‑difluoro pattern offers distinct opportunities for sequential, regioselective nucleophilic aromatic substitution (SNAr) [1]. This precise substitution pattern differentiates it from more common dichloro- or trifluoro‑pyrimidine building blocks, providing synthetic chemists with a versatile and tunable entry point for the construction of complex, polysubstituted pyrimidine libraries.

Why Generic Halopyrimidine Substitution Fails: The Unique C5‑Cl/C2,C4‑F/C6‑OMe Triad of 27265-89-0


The substitution pattern of 5‑Chloro‑2,4‑difluoro‑6‑methoxypyrimidine is not interchangeable with other halogenated pyrimidines due to profound differences in both reaction regioselectivity and the nature of the products formed. Replacing the 5‑chloro substituent with hydrogen (as in 2,4‑difluoro‑6‑methoxypyrimidine) eliminates the capacity for unique cine‑substitution reactions, a pathway that is characteristic of 5‑halopyrimidines and leads to rearranged products that are inaccessible via standard SNAr [1]. Conversely, replacing the 2,4‑difluoro motif with a trichloro pattern (e.g., 5‑chloro‑2,4,6‑trifluoropyrimidine) alters the regioselectivity of nucleophilic attack, often leading to complex mixtures of 2‑ and 4‑substituted regioisomers that necessitate difficult purifications [2]. Furthermore, exchanging the 5‑chloro for a 5‑bromo substituent (e.g., 5‑bromo‑2,4‑difluoro‑6‑methoxypyrimidine) changes the leaving group ability and may alter the reaction mechanism or rate. The specific combination of a 5‑Cl, 2,4‑diF, and 6‑OMe arrangement provides a distinct, tunable reactivity profile that cannot be replicated by simply using a more common or cheaper analog, making the procurement of the exact CAS 27265‑89‑0 compound essential for achieving predictable and reproducible synthetic outcomes.

Quantitative Differentiation of 5‑Chloro‑2,4‑difluoro‑6‑methoxypyrimidine (27265-89-0) from Analogs


Physicochemical Differentiation: Lipophilicity (LogP) of 5‑Chloro‑2,4‑difluoro‑6‑methoxypyrimidine vs. Non‑Chlorinated Analog

The introduction of a chlorine atom at the C5 position of the pyrimidine ring results in a measurable increase in lipophilicity compared to the non‑chlorinated analog. 5‑Chloro‑2,4‑difluoro‑6‑methoxypyrimidine exhibits a higher calculated LogP value, which directly impacts its predicted membrane permeability and oral bioavailability potential in early‑stage drug discovery . This quantifiable difference is crucial for medicinal chemists optimizing compound series for desirable ADME profiles.

Medicinal Chemistry ADME Physicochemical Properties

Regioselectivity in SNAr: 5‑Chloro‑2,4‑difluoro‑6‑methoxypyrimidine Enables Cleaner Reaction Profiles Compared to 5‑Chloro‑2,4,6‑trifluoropyrimidine

In the context of nucleophilic aromatic substitution (SNAr), the presence of a methoxy group at C6 in 5‑Chloro‑2,4‑difluoro‑6‑methoxypyrimidine is expected to direct nucleophilic attack regioselectively to the C4 position, minimizing the formation of undesired C2‑substituted regioisomers. This is in stark contrast to the behavior of the analogous 5‑chloro‑2,4,6‑trifluoropyrimidine scaffold, where reactions with nitrogen‑centered nucleophiles yield mixtures of 2‑ and 4‑substituted products, necessitating challenging chromatographic separations [1].

Synthetic Methodology Nucleophilic Aromatic Substitution Regioselectivity

Unique Synthetic Pathway: 5‑Chloro‑2,4‑difluoro‑6‑methoxypyrimidine's Capacity for Cine‑Substitution vs. Non‑Halogenated Analogs

A key differentiator for 5‑Chloro‑2,4‑difluoro‑6‑methoxypyrimidine is the presence of a chlorine atom at the C5 position, which enables a unique 'cine‑substitution' reaction pathway that is not accessible to non‑halogenated pyrimidines like 2,4‑difluoro‑6‑methoxypyrimidine. This mechanism, where a nucleophile attacks at C4 and the original C5 substituent is lost, leads to rearranged products that cannot be synthesized via standard SNAr [1].

Synthetic Chemistry Cine‑Substitution Reaction Mechanism

Optimal Application Scenarios for Procuring 5‑Chloro‑2,4‑difluoro‑6‑methoxypyrimidine (CAS 27265-89-0)


Lead Optimization for Improved Oral Bioavailability

Procure 5‑Chloro‑2,4‑difluoro‑6‑methoxypyrimidine when the medicinal chemistry objective is to enhance the lipophilicity and predicted membrane permeability of a pyrimidine‑based lead series. Its ACD/LogP of 2.03, which is higher than that of the non‑chlorinated analog, makes it a superior starting point for programs where achieving a specific LogD range is critical for oral absorption and CNS penetration .

High‑Throughput Parallel Synthesis and RAS Library Construction

Select 27265‑89‑0 for rapid analog synthesis (RAS) and high‑throughput experimentation (HTE) workflows that require clean, regioselective SNAr reactions. Its substitution pattern is designed to direct nucleophilic attack predominantly to the C4 position, mitigating the formation of difficult‑to‑separate C2 regioisomers that are a known issue with 5‑chloro‑2,4,6‑trifluoropyrimidine [1]. This reduces purification bottlenecks and accelerates the hit‑to‑lead process.

Synthesis of Novel Pyrimidine Derivatives via Cine‑Substitution

This compound is the necessary starting material for exploring cine‑substitution chemistry, a unique reaction manifold available to 5‑halopyrimidines. Use 5‑Chloro‑2,4‑difluoro‑6‑methoxypyrimidine to generate 4‑amino‑5‑unsubstituted pyrimidine derivatives that are structurally distinct from those obtained via direct SNAr, thereby expanding the accessible chemical space for patent and lead diversification efforts [2].

Synthesis of Polyfunctional Pyrimidine Scaffolds

Employ 5‑Chloro‑2,4‑difluoro‑6‑methoxypyrimidine as a core scaffold for the sequential installation of diverse functionalities. The orthogonally reactive halogen atoms (C5‑Cl vs. C2,C4‑F) and the C6‑OMe group allow for a planned, stepwise derivatization strategy, enabling the efficient construction of highly decorated pyrimidine libraries with predictable regiochemical outcomes [1].

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